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Citronellic acid

Cat. No.: B1203089
CAS No.: 502-47-6
M. Wt: 170.25 g/mol
InChI Key: GJWSUKYXUMVMGX-UHFFFAOYSA-N
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Description

Significance of Acyclic Monoterpenoids in Natural Product Chemistry

Acyclic monoterpenoids are a class of secondary metabolites derived from plants, characterized by a ten-carbon skeleton formed from two isoprene (B109036) units. numberanalytics.comfoodb.ca These compounds are integral components of essential oils and are responsible for the characteristic fragrances of many plants. numberanalytics.com Their significance in natural product chemistry is vast, owing to their structural diversity and wide range of biological activities. bohrium.comresearchgate.net

Acyclic monoterpenes serve as crucial building blocks in the synthesis of more complex molecules and exhibit a remarkable spectrum of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comresearchgate.net Their relatively low molecular weight and good bioavailability make them attractive scaffolds for drug discovery and development. mdpi.com The functionalization of these natural compounds is a key strategy in medicinal chemistry to enhance their therapeutic properties. bohrium.com

Overview of Citronellic Acid's Research Relevance

This compound, systematically known as 3,7-dimethyloct-6-enoic acid, is an acyclic monoterpenoid found in the essential oils of various plants, including citronella, lemongrass, and geranium. biosynth.comthegoodscentscompany.com Its research relevance stems from its versatile applications across several industries and its interesting biological properties.

In the realm of chemistry, this compound serves as a valuable precursor for the synthesis of other compounds, such as citronellic esters, which are used in the fragrance industry. scentree.coscentree.co Researchers are also exploring its potential in the development of biodegradable polymers.

From a biological perspective, this compound has demonstrated antimicrobial properties. mdpi.com It is also investigated for its role as a plant metabolite, contributing to defense mechanisms against pathogens and insects. ontosight.ai Furthermore, studies have explored its potential as a component in nutraceuticals and its enzymatic synthesis to create new biologically active phospholipids (B1166683). mdpi.comebi.ac.uk

Historical Context of this compound Investigations

Initial investigations would have centered on its chemical structure and physical properties. The development of synthetic methods, such as the oxidation of citronellal (B1669106), marked a significant step in making this compound more accessible for further study. scentree.co Over time, research has expanded from its basic chemical nature to its biosynthesis in plants and its potential biological activities, reflecting the evolution of scientific inquiry in the field of natural products.

Chemical and Physical Properties of this compound

This compound is a monounsaturated fatty acid with the chemical formula C₁₀H₁₈O₂. nih.gov It exists as a colorless to pale yellow liquid with a characteristic fatty, waxy, and slightly floral or citrus-like aroma. thegoodscentscompany.com

PropertyValue
IUPAC Name 3,7-dimethyloct-6-enoic acid
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Boiling Point 257°C
CAS Number 502-47-6
Appearance Colorless to slightly yellow liquid

This table is interactive. Users can sort and filter the data.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process. It originates from geranyl diphosphate (B83284) (GPP), a common precursor for monoterpenes. taylorandfrancis.com In plants, the conversion of citronellal to this compound is catalyzed by the enzyme citronellal dehydrogenase. ontosight.ai This oxidation reaction is a key step in the plant's metabolic pathway and plays a role in its defense mechanisms. ontosight.ai

Research has also demonstrated the bioconversion of other monoterpenes, such as geraniol (B1671447) and nerol (B1678202), into this compound in organisms like Saccharomyces cerevisiae (yeast). nih.gov Furthermore, certain bacteria, like Gluconobacter cerinus, have been shown to efficiently convert citronellal and even citronellol (B86348) into this compound. google.com

Research Findings on this compound

Recent research has focused on harnessing the properties of this compound for various applications. One area of investigation is its enzymatic incorporation into phospholipids to create novel structured lipids with potential health benefits. mdpi.com Studies have shown that lipases can catalyze the acidolysis of phosphatidylcholine with this compound, leading to the production of new isoprenoid-phospholipid preparations. mdpi.comebi.ac.uk

Another research avenue explores the use of this compound and its derivatives in material science. Its structure makes it a candidate for the synthesis of bio-based polymers, offering a sustainable alternative to petroleum-based plastics.

Research AreaKey Finding
Biocatalysis Lipase-catalyzed incorporation of this compound into phospholipids has been successfully demonstrated. mdpi.comebi.ac.uk
Plant Biology Citronellal dehydrogenase catalyzes the oxidation of citronellal to this compound as part of the plant's defense mechanism. ontosight.ai
Microbial Bioconversion Certain bacteria and yeasts can convert citronellal, citronellol, geraniol, and nerol into this compound. nih.govgoogle.com

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1203089 Citronellic acid CAS No. 502-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enoic acid
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InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)
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InChI Key

GJWSUKYXUMVMGX-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC=C(C)C)CC(=O)O
Source PubChem
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID1047106
Record name Citronellic acid
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Molecular Weight

170.25 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Solid, Colourless liquid; smokey, whisky aroma
Record name Citronellic acid
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Record name 3,7-Dimethyl-6-octenoic acid
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Boiling Point

121.00 to 122.00 °C. @ 1.00 mm Hg
Record name Citronellic acid
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Solubility

slightly, Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
Record name Citronellic acid
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Record name 3,7-Dimethyl-6-octenoic acid
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Density

0.920-0.926 (20°)
Record name 3,7-Dimethyl-6-octenoic acid
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CAS No.

502-47-6
Record name Citronellic acid
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Record name Citronellic acid
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Record name 6-Octenoic acid, 3,7-dimethyl-
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Record name Citronellic acid
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Record name Citronellic acid
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Record name CITRONELLIC ACID
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Record name Citronellic acid
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Melting Point

257 °C
Record name Citronellic acid
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Natural Occurrence and Biogenesis of Citronellic Acid

Distribution in Botanical Species

The distribution of citronellic acid is noted across several plant families, where it contributes to the plant's essential oil profile.

This compound is a constituent of various commercially important essential oils. It is found in the essential oil of cardamom (Elettaria cardamomum) and is a recognized component in the oils derived from lemongrass (Cymbopogon species) and citrus fruits. smolecule.comstmjournals.inbiogem.orgpurdue.edudergipark.org.tr It is also a known component of geranium oil. researchgate.net The presence and concentration of this compound can be influenced by the specific plant variety, geographical origin, and the extraction method used.

A study on the catabolism of geraniol (B1671447) in cell suspension cultures of Citrus limon (lemon) demonstrated the rapid formation of this compound, among other compounds. dergipark.org.tr Similarly, this compound is listed as a chemical component in citronella oil, which is extracted from hardy grasses like Cymbopogon nardus. salvatorebattaglia.com.au

Scientific literature has identified this compound in several specific plant genera.

Pelargonium Species: this compound is a significant, and in some cases, the major component of the leaf oils of certain Pelargonium (geranium) species. Research has shown that the leaf oils of Pelargonium papilionaceum and Pelargonium vitifolium contain very high concentrations of this compound, with levels ranging from 27.9% to as high as 89.3%. researchgate.netmdpi.com In P. vitifolium, the concentration was consistently high at 79-87%, and in P. papilionaceum, it reached 86-89% across different extraction methods, confirming it is a natural constituent and not an artifact of the distillation process. stmjournals.inmdpi.com Studies have also detected surprisingly high amounts of this compound in other Pelargonium species, with one report noting 96.2% in P. papilionaceum and 74.7% in P. vitifolium. frontiersin.orgjppres.com

Daphne odora: this compound has been reported as a metabolite in Daphne odora, a fragrant evergreen shrub. smolecule.commdpi.comnih.gov

Eucalyptus camaldulensis: This species of eucalyptus tree is another confirmed source of this compound. smolecule.commdpi.comnih.gov Analyses of its essential oil have identified this compound among its constituents. purdue.edu

Biosynthetic Pathways and Enzymatic Transformations

The formation of this compound in plants involves specific enzymatic conversions of other monoterpenoids.

The most direct biosynthetic route to this compound is the oxidation of its corresponding aldehyde, citronellal (B1669106). This transformation is a key step in the metabolic pathway within plants. Studies using oxidizing bacteria such as Gluconobacter cerinus have demonstrated the complete conversion of citronellal into this compound, illustrating a clear biochemical precedent for this oxidative process. This suggests that this compound can be directly converted from citronellal.

This compound can also be produced from other precursor monoterpenes. Research has shown that the monoterpene alcohols geraniol and nerol (B1678202) can be bioconverted into this compound. biogem.org When geraniol was added to cell suspension cultures of Citrus limon, this compound was rapidly formed. dergipark.org.tr

Furthermore, citral (B94496), which is a mixture of the two geometric isomers geranial and neral, is also a precursor. Adding citral to yeast cultures results in the production of both geranic acid and this compound. biogem.org The proposed pathway suggests that citral is first converted to citronellal, which is then oxidized to form this compound. biogem.org

The fundamental building blocks for all monoterpenoids, including the precursors to this compound, are synthesized in plants via the 2C-Methyl-D-Erythritol-4-Phosphate (MEP) pathway. This pathway, located in the plastids of plant cells, is the primary route for the biosynthesis of monoterpenes, diterpenes, and other isoprenoids.

The MEP pathway uses pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce the five-carbon universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These molecules are the foundation from which monoterpene synthases create the C10 monoterpene skeletons of compounds like geraniol, nerol, and citronellal. These monoterpenes then undergo the subsequent enzymatic transformations, such as oxidation, to yield this compound. biogem.org Therefore, the MEP pathway is essential for providing the necessary precursors for the ultimate synthesis of this compound in plants.

Role of Dehydrogenases in Microbial Biotransformation

The microbial biotransformation of monoterpenes is a significant pathway for producing valuable compounds like this compound. This process often involves the conversion of precursor molecules such as citronellol (B86348) or citronellal through oxidative reactions catalyzed by specific enzymes. Dehydrogenases, a class of oxidoreductases, play a pivotal role in this transformation by facilitating the removal of hydrogen atoms from the substrate.

The conversion of citronellol to this compound is typically a two-step oxidative process. First, an alcohol dehydrogenase (ADH) oxidizes the primary alcohol group of citronellol to an aldehyde, forming citronellal. Subsequently, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of citronellal to the corresponding carboxylic acid, which is this compound. jst.go.jpasm.org Similarly, if the starting substrate is citronellal, only the action of aldehyde dehydrogenase is required to achieve the final product. asm.orgresearchgate.net

Several microorganisms have been identified for their capacity to perform these biotransformations, often with high efficiency and enantioselectivity. The characteristics of the dehydrogenases within these microbes determine the stereochemical outcome of the product. For instance, research has shown that while some microbes produce (R)-citronellic acid, others yield the (S)-enantiomer from a racemic mixture of the precursor. jst.go.jpresearchgate.net

Detailed Research Findings:

Studies have identified various bacterial and yeast strains capable of producing this compound through the action of their native dehydrogenases.

Pseudomonas species : A strain of Pseudomonas aeruginosa isolated from soil was found to metabolize citronellal, yielding this compound as the main product with a 65% conversion rate. asm.org Another species, Pseudomonas mendocina, has also been shown to degrade citronellol and citronellal, accumulating this compound as an intermediate. researchgate.net

Gluconobacter species : Oxidizing bacteria such as Gluconobacter oxydans and Gluconobacter cerinus are particularly efficient. G. cerinus has been demonstrated to convert 100% of citronellal into this compound and can also convert citronellol to this compound entirely over 144 hours. google.com

Yeasts : Various yeasts have been explored for their enantioselective oxidation capabilities. Hansenula anomala possesses both (S)-selective alcohol and aldehyde dehydrogenases that are NAD+-dependent, leading to the accumulation of (S)-citronellic acid. jst.go.jp In contrast, Geotrichum candidum is used for the production of (R)-citronellic acid from citronellal. researchgate.net Hansenula saturnus also performs enantioselective oxidation of racemic citronellol to yield (S)-citronellic acid. asm.org

Rhodococcus equi : This bacterium demonstrates (S)-selective oxidation of the alcohol (citronellol) but (R)-selective oxidation of the aldehyde (citronellal), which makes it a useful candidate for producing specific enantiomers. jst.go.jpresearchgate.net

Saccharomyces cerevisiae : This yeast can convert geraniol and nerol into geranic acid and this compound. researchgate.net The pathway is believed to proceed through citral and citronellal intermediates, with the final oxidation of citronellal to this compound being a key step. researchgate.net

The table below summarizes the microbial systems and their role in the biotransformation to this compound.

Table 1: Microbial Biotransformation to this compound via Dehydrogenase Activity

Microorganism Substrate(s) Key Enzyme Type Product(s) Reference(s)
Pseudomonas aeruginosa Citronellal Aldehyde Dehydrogenase This compound (65% yield) asm.org
Gluconobacter cerinus Citronellal, Citronellol Dehydrogenases This compound (100% conversion) google.com
Hansenula anomala Racemic Citronellol (S)-selective Alcohol & Aldehyde Dehydrogenase (NAD+) (S)-Citronellic acid jst.go.jp
Rhodococcus equi Racemic Citronellol (S)-selective Alcohol Dehydrogenase, (R)-selective Aldehyde Dehydrogenase (R)-Citronellal jst.go.jpresearchgate.net
Geotrichum candidum Citronellal Aldehyde Dehydrogenase (R)-Citronellic acid researchgate.net
Saccharomyces cerevisiae Geraniol, Nerol, Citral, Citronellal Dehydrogenases Geranic acid, this compound researchgate.net

Synthetic Methodologies and Chemical Transformations of Citronellic Acid

Strategies for De Novo Chemical Synthesis

The primary routes for the de novo synthesis of citronellic acid involve the transformation of naturally abundant precursors like citronellal (B1669106) and pulegone.

Oxidation of Citronellal

A prevalent method for synthesizing this compound is the direct oxidation of citronellal, an aldehyde readily available from essential oils. This transformation can be achieved through various oxidative protocols, including the Pinnick oxidation and catalytic oxidation using molecular oxygen.

The Pinnick oxidation employs sodium chlorite (B76162) (NaClO₂) under mild acidic conditions to convert aldehydes to carboxylic acids. wikipedia.org This method is highly regarded for its tolerance of sensitive functional groups and its effectiveness with α,β-unsaturated aldehydes. wikipedia.org The mechanism involves the formation of chlorous acid (HClO₂) in situ from sodium chlorite and a weak acid, such as sodium dihydrogenphosphate. scentree.coscentree.co The chlorous acid then reacts with the aldehyde, ultimately yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct. wikipedia.orgscentree.coscentree.co To prevent side reactions, a scavenger like 2-methyl-2-butene (B146552) is often added to quench the reactive HOCl byproduct. wikipedia.org This reaction can be used to convert citronellal to this compound effectively. protocols.ioresearchgate.net

An alternative, greener approach involves the use of molecular oxygen with supported gold catalysts . nih.govresearchgate.net This method utilizes gold nanoparticles dispersed on a metal oxide support, such as titania (TiO₂) or alumina (B75360) (Al₂O₃), to catalyze the oxidation of citronellal. nih.govebi.ac.uk The reaction is typically performed in an aqueous medium at controlled pH and temperature. nih.govebi.ac.uk Studies have shown that high yields of this compound (over 90%) can be achieved with complete conversion of citronellal. nih.gov The reaction conditions, particularly the pH, are crucial; increasing the pH to around 12 can suppress side reactions like the attack on the C=C double bond. nih.govebi.ac.uk

Oxidation MethodCatalyst/ReagentKey ConditionsYieldReference
Pinnick OxidationSodium chlorite (NaClO₂), bufferMild acidic conditions, scavengerHigh scentree.co, scentree.co, wikipedia.org
Catalytic OxidationAu/TiO₂ or Au/Al₂O₃Molecular O₂, pH 9-12, 60-90°C>90% nih.gov, ebi.ac.uk

Conversion Pathways from Pulegone

(R)-(+)-Pulegone, a monoterpene ketone found in pennyroyal oil, serves as a chiral starting material for the synthesis of (R)-(+)-citronellic acid. sigmaaldrich.comafjbs.com The conversion process involves multiple steps. afjbs.comcdnsciencepub.com Published procedures describe the transformation of (R)-pulegone into (R)-citronellic acid, establishing a reliable pathway from this ketone. afjbs.comcdnsciencepub.com This synthetic route is particularly valuable for producing enantiomerically pure this compound, which can then be used as an intermediate in the synthesis of other complex chiral molecules, such as labeled leucine (B10760876). sigmaaldrich.comcdnsciencepub.com One described method involves the addition of HCl to pulegone, followed by treatment with sodium hydroxide (B78521) (NaOH) to yield the final acid product. askfilo.com

Derivatization and Functionalization Reactions

The presence of both a carboxylic acid and a double bond allows for a wide range of derivatization and functionalization reactions of this compound.

Esterification for Citronellic Esters

The carboxylic acid group of this compound can be readily converted into esters through esterification. scentree.cocymitquimica.com This reaction is a common transformation used to synthesize various citronellic esters, which have applications in the fragrance and cosmetic industries. scentree.cocymitquimica.comgoogle.com For instance, a catalyzed reaction with ethanol (B145695) can form ethyl citronellate. scentree.co These esters can be formed with linear or branched alkyl groups. google.com

Incorporation into Phospholipid Structures via Enzymatic Acidolysis

This compound can be incorporated into the structure of phospholipids (B1166683), such as egg-yolk phosphatidylcholine (PC), through lipase-catalyzed acidolysis. mdpi.comnih.gov This biotechnological method creates new structured phospholipids with potential nutraceutical applications. nih.govresearchgate.net The process involves using an immobilized lipase (B570770) as a biocatalyst to exchange a fatty acid on the phospholipid backbone with this compound. researchgate.netmdpi.com

Several commercially available lipases have been tested for this purpose, with Novozym 435 (a lipase B from Candida antarctica) proving to be particularly effective. mdpi.comnih.gov The optimization of reaction parameters is critical for achieving a high degree of incorporation. Key factors include the choice of organic solvent (toluene has been shown to be effective), enzyme load, reaction time, and the molar ratio of the substrates (PC to this compound). mdpi.commdpi.com Under optimized conditions, a 39% incorporation of this compound into the sn-1 position of phosphatidylcholine has been achieved, with a product yield of 33%. mdpi.comnih.govresearchgate.net

ParameterOptimized ConditionResultReference
EnzymeNovozym 435Most effective biocatalyst mdpi.com, nih.gov
Substrate Ratio (PC:CA)1:60High incorporation mdpi.com
Enzyme Load30% (w/w)High incorporation mdpi.com
Reaction Time48 hoursOptimal yield mdpi.com
Final Product CA-PC 39% incorporation, 33% yield mdpi.com, nih.gov

Carbonylation Reactions and Subsequent Reductions

The trisubstituted double bond in this compound, which is typically unreactive in standard carbonylation reactions, can be functionalized using an isomerization-carbonylation approach. rsc.orguni-konstanz.de This strategy employs a palladium catalyst, such as [{1,2-(tBu₂PCH₂)₂C₆H₄}Pd(OTf)₂], which is capable of both isomerization and carbonylation. rsc.org

The catalyst facilitates the migration of the double bond to a terminal position, which is more reactive towards carbonylation. In the presence of carbon monoxide and methanol, this process selectively yields the terminal diester, dimethyl-3,7-dimethylnonanedioate, with over 97% selectivity. rsc.org This reaction demonstrates a method for selectively functionalizing a typically inert trisubstituted double bond in a terpene-based molecule. rsc.orguni-konstanz.de The resulting diester can be further transformed; for example, it can be reduced to yield the corresponding diol, which can then be used in polycondensation reactions to create novel polyesters. uni-konstanz.de

Synthesis of Stereoisomeric Compounds Utilizing this compound

This compound, available in both (R) and (S) enantiomeric forms, is a valuable building block in the chiral pool for asymmetric synthesis. ethz.ch Its inherent chirality is leveraged by organic chemists to achieve the stereoselective construction of complex molecules, particularly natural products and their analogues. numberanalytics.com The strategic use of this compound as a chiral starting material allows for the transfer of its stereochemical information to a target molecule, thereby controlling the configuration of newly formed stereocenters. ethz.ch This approach has been successfully applied to the synthesis of various stereoisomeric compounds, including insect pheromones and complex diterpenoids. researchgate.netd-nb.info

Research has demonstrated the utility of optically pure (R)-(+)-citronellic acid as a precursor for creating key chiral synthons. tandfonline.com For instance, it has been employed in the synthesis of all possible stereoisomers of insect pheromones such as 3,11-dimethylnonacosan-2-one (B1220436) and 29-hydroxy-3,11-dimethylnonacosan-2-one. researchgate.netsigmaaldrich.comcymitquimica.com The synthesis of the individual stereoisomers of the tsetse fly sex pheromone, 13,23-dimethylpentatriacontane, was achieved by preparing two key enantiomeric building blocks from (R)-(+)-citronellic acid. tandfonline.com Similarly, the (S)-enantiomer of the yellow scale pheromone, (S,E)-6-isopropyl-3,9-dimethyl-5,8-decadienyl acetate, was stereoselectively synthesized from (R)-(+)-citronellic acid. oup.com

The application of this compound extends to the diastereoselective synthesis of complex natural products. In a total synthesis of a Xenia diterpenoid, an ester derived from the coupling of a chiral alcohol with (R)-(+)-citronellic acid was utilized. d-nb.info This ester underwent a highly diastereoselective Ireland-Claisen rearrangement to produce a key carboxylic acid intermediate with a diastereomeric ratio of 94:6. d-nb.info Furthermore, enantiopure citronellic acids have served as the starting point for the synthesis of all four diastereomers of the trisubstituted piperidine-alkaloid substructure related to bioactive compounds like cyclopamine. acs.org

The following tables summarize selected synthetic applications of this compound in the preparation of stereoisomeric compounds.

Table 1: Synthesis of Insect Pheromone Stereoisomers from (R)-(+)-Citronellic Acid

Target CompoundPheromone ofKey Transformation(s)Source(s)
3,11-Dimethylnonacosan-2-oneGerman cockroach(R)-(+)-Citronellic acid used as the chiral source to synthesize all possible stereoisomers. researchgate.net
13,23-DimethylpentatriacontaneTsetse fly (Glossina morsitans morsitans)(R)-(+)-Citronellic acid converted to two enantiomeric building blocks which are then coupled. tandfonline.com
(S,E)-6-Isopropyl-3,9-dimethyl-5,8-decadienyl acetateYellow scale (Aonidiella citrina)Stereoselective synthesis starting from (R)-(+)-citronellic acid. oup.com
(S)-14-Methyl-8-hexadecenal (Trogodermal)Khapra beetleSynthesized from 100% optically pure (R)-(+)-citronellic acid. researchgate.net

Table 2: Diastereoselective Synthesis of Complex Intermediates Using this compound

Starting MaterialTarget Intermediate/SubstructureKey ReactionDiastereoselectivitySource(s)
(R)-(+)-Citronellic acidCarboxylic acid (for Xenia diterpenoid synthesis)Ireland-Claisen rearrangement94:6 dr d-nb.info
Enantiopure citronellic acidsAll four diastereomers of a trisubstituted piperidine-alkaloid substructureMulti-step synthesis to achieve complete stereocontrolHigh acs.org

Stereochemical Investigations and Chiral Synthesis of Citronellic Acid

Enantiomerism and Chirality at Position 3

Citronellic acid, systematically named 3,7-dimethyloct-6-enoic acid, possesses a single chiral center at the C-3 position. scentree.coscentree.co This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-(+)-citronellic acid and (S)-(-)-citronellic acid. nih.govnih.gov The spatial arrangement of the methyl group at this position determines the molecule's three-dimensional structure and its interaction with other chiral molecules, which is of paramount importance in biological systems and stereoselective synthesis.

The absolute configuration of these enantiomers has been unambiguously determined, and they exhibit opposite optical rotations. nih.govnih.gov (R)-(+)-citronellic acid has been identified in organisms such as Thujopsis dolabrata and Aeromonas veronii. nih.gov Conversely, (S)-(-)-citronellic acid has been found in Chamaecyparis obtusa. nih.gov The distinct biological origins and properties of these enantiomers underscore the significance of stereochemistry in natural product chemistry.

Table 1: Properties of this compound Enantiomers

Property (R)-(+)-Citronellic Acid (S)-(-)-Citronellic Acid
IUPAC Name (3R)-3,7-dimethyloct-6-enoic acid nih.gov (3S)-3,7-dimethyloct-6-enoic acid nih.gov
CAS Number 18951-85-4 nih.gov 2111-53-7 nih.gov
Molecular Weight 170.25 g/mol nih.gov 170.25 g/mol nih.gov
Optical Rotation Positive (+) nih.gov Negative (-) sigmaaldrich.com
Boiling Point 119 °C at 3 mmHg chemicalbook.com 115-120 °C at 0.4 mmHg sigmaaldrich.com
Density 0.926 g/mL at 25 °C chemicalbook.com 0.926 g/mL at 25 °C sigmaaldrich.com

Optical Resolution Techniques

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as optical resolution, is a critical step for obtaining enantiomerically pure compounds for further applications.

Diastereomeric Salt Formation (e.g., with Cinchonidine)

A classical and effective method for the optical resolution of racemic this compound is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nii.ac.jp

One successful application of this method involves the use of the cinchona alkaloid, (–)-cinchonidine, as the resolving agent. researchgate.netcput.ac.zaresearchgate.net When racemic this compound is treated with (–)-cinchonidine, two diastereomeric salts are formed: cinchonidinium (S)-(-)-citronellate and cinchonidinium (R)-(+)-citronellate. A study demonstrated that the crystallization process preferentially yields the cinchonidinium (S)-(-)-citronellate salt, which can be isolated in crystalline form. cput.ac.za Subsequent treatment of the separated diastereomeric salt with a strong acid liberates the enantiomerically pure (S)-(-)-citronellic acid. The crystal structure of the cinchonidinium-(S)-citronellate diastereomeric salt has been elucidated, revealing that the protonated cinchonidinium cation and the (S)-(-)-citronellate anion are present in a 1:1 ratio. cput.ac.za This technique provides a practical route to access the (S)-enantiomer of this compound.

Enantioselective Synthetic Approaches and Asymmetric Catalysis

In addition to resolution, enantioselective synthesis provides a direct route to enantiomerically enriched this compound. These methods aim to create the desired enantiomer preferentially from an achiral or racemic precursor.

Microbial Oxidation for Enantiomerically Enriched Products

Microbial transformations offer a powerful and environmentally benign approach for producing enantiomerically enriched compounds. jst.go.jp Certain microorganisms possess enzymes that can selectively oxidize one enantiomer of a racemic substrate, leading to the accumulation of an enantiomerically enriched product and the unreacted starting material of the opposite configuration.

In the context of this compound synthesis, the microbial oxidation of racemic citronellol (B86348) has been investigated. For instance, the use of Hansenula saturnus IFO 0809 in an interface bioreactor has been shown to produce (S)-citronellic acid with an enantiomeric excess (e.e.) of 70–85%, leaving behind (R)-citronellol. researchgate.net Similarly, many yeasts have been found to accumulate (S)-citronellic acid (20-68% e.e.) through the oxidation of racemic citronellol. jst.go.jp Hansenula anomala IFO 0147 was identified as a particularly effective strain for the production of (S)-citronellic acid. jst.go.jp

Conversely, other microorganisms can be utilized to produce the (R)-enantiomer. The oxidation of optically active (R)-citronellol (obtained with over 98% e.e. from a separate microbial resolution step) using Geotrichum candidum JCM 01747 has been shown to yield (R)-citronellic acid in high yield without racemization. researchgate.netoup.com These microbial oxidation methods highlight the versatility of biocatalysis in accessing both enantiomers of this compound.

Table 2: Microbial Oxidation for Enantiomerically Enriched this compound

Microorganism Substrate Product Enantiomeric Excess (e.e.) Reference
Hansenula saturnus IFO 0809 Racemic Citronellol (S)-Citronellic Acid 70–85% researchgate.net
Various Yeasts Racemic Citronellol (S)-Citronellic Acid 20–68% jst.go.jp
Hansenula anomala IFO 0147 Racemic Citronellol (S)-Citronellic Acid - jst.go.jp
Geotrichum candidum JCM 01747 (R)-Citronellol (>98% e.e.) (R)-Citronellic Acid High (no racemization) researchgate.netoup.com

Application as a Chiral Synthon in Complex Molecule Synthesis

(R)-(+)-citronellic acid has been utilized as a chiral starting material in the synthesis of all possible stereoisomers of 3,11-dimethylnonacosan-2-one (B1220436) and 29-hydroxy-3,11-dimethylnonacosan-2-one, which are components of the female sex pheromone of the German cockroach. researchgate.netcymitquimica.com It has also served as the chiral source for the synthesis of the enantiomers of 14-methyl-1-octadecene, the pheromone of Lyonetia clerkella. researchgate.net Furthermore, ozonolysis of (R)-citronellic acid provides access to chiral aldehyde acids that are precursors to functionalized bicyclic-β-lactones. orgsyn.org

Similarly, enantiopure citronellic acids have been employed in the stereocontrolled synthesis of all four diastereomers of certain trisubstituted piperidine (B6355638) alkaloids, demonstrating their utility in constructing complex heterocyclic systems. acs.org The transformation of citronellol to this compound is a key step that makes this chiral pool terpene a versatile starting point for organic synthesis. nih.gov

Pharmacological and Biological Activities of Citronellic Acid

Antimicrobial Properties

Citronellic acid has demonstrated a broad spectrum of antimicrobial activity, proving effective against various bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes. smolecule.com

Antibacterial Efficacy

This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. google.com

Staphylococcus aureus: Studies have indicated that this compound can inhibit the growth of Staphylococcus aureus, a common cause of skin infections. smolecule.comup.pt It has been shown to reduce the metabolic activity of S. aureus biofilms and, at higher concentrations, can eliminate viable cells. up.pt Research on essential oils containing this compound has also pointed to its potential in combating this bacterium. ingentaconnect.comresearchgate.net

Gram-positive and Gram-negative Bacteria: The antibacterial activity of this compound extends to a range of other bacteria. It has been reported to be effective against Bacillus subtilis (Gram-positive) and shows activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. smolecule.comgoogle.com However, some studies suggest its activity against Gram-negative bacteria might be less pronounced compared to its effect on Gram-positive strains. nih.gov When combined with hinokitiol (B123401), this compound's antimicrobial activity is enhanced, particularly against Pseudomonas aeruginosa. google.com

Table 1: Antibacterial Activity of this compound

Bacterial Species Type Observed Effect
Staphylococcus aureus Gram-positive Growth inhibition, reduction of biofilm metabolic activity, and elimination of viable cells. smolecule.comup.pt
Bacillus subtilis Gram-positive Growth inhibition. google.com
Escherichia coli Gram-negative Antibacterial activity. smolecule.com

Antifungal Efficacy

This compound also possesses notable antifungal properties.

It has been shown to be effective against various molds, including Aspergillus, Mucor, and Penicillium, as well as yeasts like Candida and Saccharomyces. google.com

Specifically, this compound has demonstrated activity against Candida albicans, a common cause of yeast infections. smolecule.com

Research has also indicated its effectiveness against major postharvest spoilage fungi in citrus, such as Penicillium digitatum, Penicillium italicum, and Geotrichum candidum, although it was found to be less potent than citral (B94496) and its related compounds. nih.gov

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. smolecule.comchemimpex.com Studies have shown that it can suppress the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. e-nps.or.kre-nps.or.kr

In human keratinocyte (HaCaT) cells stimulated with lipopolysaccharides (LPS), this compound was found to repress the gene expression of inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). e-nps.or.kr Furthermore, it has been observed to decrease the synthesis of skin antimicrobial peptides like human beta-defensin-2 (hBD2) and LL-37, which are also involved in inflammatory skin conditions. e-nps.or.kre-nps.or.kr These findings suggest that this compound has the potential to be a valuable agent in managing inflammatory conditions. e-nps.or.kr

Antiproliferative and Anticancer Activities

Emerging research has highlighted the potential of this compound and its derivatives as antiproliferative agents against various cancer cell lines.

Effects on Various Cancer Cell Lines

Conjugates of this compound with lysophosphatidylcholine (B164491) have been tested for their antiproliferative activity against several human cancer cell lines. researchgate.net

Table 2: Antiproliferative Activity of a this compound Conjugate (1-CA-LPC)

Cancer Cell Line Type IC50 [µM]
MV4-11 Human leukemia 246.2 - 551.9
A549 Lung cancer 246.2 - 551.9
MCF-7 Breast cancer 246.2 - 551.9
HepG2 Liver cancer 246.2 - 551.9
LoVo Colon cancer 246.2 - 551.9

Source: researchgate.net

The data indicates that these conjugates exhibit a range of inhibitory concentrations against different cancer types. researchgate.net Further research has explored the development of novel analogues of natural products, including those derived from this compound, to create potential secondary leads for cancer therapies, particularly for lung cancer. acs.org

Enhanced Activity of Phospholipid Conjugates

Studies involving the synthesis of novel phosphatidylcholines containing this compound have shown a marked increase in antiproliferative activity against various cancer cell lines. mdpi.comnih.gov For instance, phosphatidylcholine covalently bonded with this compound displayed four to nine times higher antiproliferative effects against human leukemia (MV4-11), lung (A-549), breast (MCF-7), liver (HepG2), and colon (LoVo) cancer cells than free this compound. mdpi.com The specific placement of the this compound on the phospholipid backbone is crucial; the highest activity was noted when the isoprenoid acid was located in the sn-1 position of the phosphatidylcholine. mdpi.comnih.gov

The development of enzymatic synthesis methods, such as lipase-catalyzed acidolysis of egg-yolk phosphatidylcholine with this compound, has enabled the efficient production of these structured phospholipids (B1166683). mdpi.commdpi.com These findings underscore the potential of using phospholipids as carriers to enhance the therapeutic properties of monoterpene acids like this compound. mdpi.complos.org

Table 1: Antiproliferative Activity of this compound-Phospholipid Conjugates vs. Free this compound

Cell Line Compound Activity Enhancement
Human Leukemia (MV4-11) This compound-Phosphatidylcholine Conjugate 4 to 9-fold higher than free this compound. mdpi.com
Lung Cancer (A-549) This compound-Phosphatidylcholine Conjugate 4 to 9-fold higher than free this compound. mdpi.com
Breast Cancer (MCF-7) This compound-Phosphatidylcholine Conjugate 4 to 9-fold higher than free this compound. mdpi.com
Liver Cancer (HepG2) This compound-Phosphatidylcholine Conjugate 4 to 9-fold higher than free this compound. mdpi.com

Dermal and Epidermal Barrier Modulation

This compound has been identified as a significant modulator of the skin's barrier function, exerting its effects through multiple molecular pathways within the epidermis.

This compound functions as a natural agonist for Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that is a critical regulator of epidermal homeostasis. e-nps.or.kre-nps.or.kr PPAR-α activation is known to promote keratinocyte differentiation, improve skin barrier function through lipid metabolism, and inhibit inflammatory processes. researchgate.net

Identified through structure-based pharmacophore screening as a potential PPAR-α ligand, this compound has been shown to effectively enhance the transactivation activity of the PPAR responsive element (PPRE). e-nps.or.kre-nps.or.kr This activation is a key step in initiating the downstream effects of PPAR-α, which include the strengthening of the epidermal barrier. e-nps.or.kr The ability of this compound to activate PPAR-α positions it as a compound of interest for improving skin conditions related to abnormal differentiation and barrier dysfunction. e-nps.or.kre-nps.or.kr

Table 2: Effect of this compound on PPAR-α Activity

Assay Effect of this compound Significance

A direct consequence of this compound's activation of PPAR-α is the promotion of terminal differentiation in keratinocytes. e-nps.or.kr This process is fundamental to the formation and integrity of the stratum corneum, the outermost layer of the epidermis. imrpress.com A key feature of terminal differentiation is the formation of the cornified envelope (CE), a highly cross-linked protein structure that provides mechanical strength to corneocytes. nih.gov

Research demonstrates that this compound treatment increases the rate of cornified envelope formation in human keratinocytes. e-nps.or.kre-nps.or.kr This is accompanied by an increased expression of involucrin (B1238512), a major protein component of the CE and a well-established marker of keratinocyte differentiation. e-nps.or.kr Involucrin is cross-linked by transglutaminases to form the stable CE structure. imrpress.comnih.gov By stimulating the expression of such structural proteins, this compound helps to reinforce the skin's protective barrier. e-nps.or.kr

Table 3: Impact of this compound on Epidermal Differentiation Markers

Marker Effect of this compound Biological Outcome
Cornified Envelope (CE) Formation Increased the rate of CE formation. e-nps.or.kre-nps.or.kr Strengthens the physical barrier of the epidermis. e-nps.or.kr

In addition to its effects on structural proteins, this compound also enhances the skin's natural moisturizing capabilities by stimulating the synthesis of hyaluronic acid (HA). e-nps.or.kre-nps.or.kr Hyaluronic acid is a major glycosaminoglycan in the extracellular matrix of the skin, renowned for its ability to retain water and maintain tissue hydration. researchgate.net

Table 4: Effect of this compound on Hyaluronic Acid Production

Moiety Effect of this compound Implication for Skin

Molecular Mechanisms Underlying Citronellic Acid S Bioactivity

Mechanisms of Antimicrobial Action

Citronellic acid's ability to inhibit the growth of various microorganisms stems from its interaction with fundamental cellular structures and processes.

Interaction with Cellular Membranes and Permeability Alterations

Research indicates that this compound can interact with and disrupt microbial cell membranes, leading to increased permeability and subsequent cell death. smolecule.comsciforum.net This mechanism is a common trait among many phytochemicals, including terpenes. researchgate.net The hydrophobic nature of compounds like this compound allows them to interfere with the lipid bilayer of bacterial membranes, causing leakage of intracellular components. researchgate.net Studies have shown that this compound exhibits antimicrobial activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. smolecule.com The disruption of the cell membrane is a key factor in this broad-spectrum activity. researchgate.net For instance, the hydroxyl groups in similar compounds are thought to interact with the bacterial cell membrane, destabilizing the cytoplasmic membrane and altering the pH gradient, which ultimately leads to the leakage of cellular contents. sciforum.net

Inhibition of Efflux Pumps (General Terpene Mechanism, Potential Relevance)

While direct evidence for this compound's inhibition of efflux pumps is still emerging, the broader class of compounds to which it belongs—terpenes—are recognized as significant efflux pump inhibitors (EPIs). dntb.gov.uafrontiersin.orgnih.govnih.gov Efflux pumps are proteins that bacteria use to expel antibiotics and other toxic substances, contributing to multidrug resistance. nih.govmdpi.com By inhibiting these pumps, terpenes can enhance the efficacy of antibiotics. frontiersin.orgnih.gov This mechanism involves interfering with the energy source of the pumps or directly binding to the transporter proteins. nih.gov Given that this compound is a terpene, it is plausible that it may also exhibit efflux pump inhibitory activity, a promising area for future research. A systematic review of terpenes as bacterial EPIs revealed their effectiveness against both Gram-positive and Gram-negative bacteria. frontiersin.org

Mechanisms of Anti-inflammatory Response

This compound demonstrates notable anti-inflammatory effects through the modulation of key signaling molecules involved in the inflammatory cascade.

Modulation of Inflammatory Cytokine Expression

This compound has been shown to suppress the expression of pro-inflammatory cytokines. e-nps.or.kre-nps.or.kr In studies using HaCaT keratinocytes, this compound significantly repressed the gene expression of lipopolysaccharide (LPS)-induced inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). e-nps.or.kr This down-regulation of pro-inflammatory cytokine mRNA levels suggests that this compound can be a potential agent for managing inflammatory conditions. e-nps.or.kre-nps.or.kr The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the production of these key mediators. frontiersin.org

Regulation of Antimicrobial Peptides

In addition to its direct antimicrobial actions, this compound also influences the expression of antimicrobial peptides (AMPs) in the skin. Research has demonstrated that this compound can significantly suppress the LPS-induced gene expression of human beta-defensin-2 (hBD-2) and LL-37, which are AMPs expressed in keratinocytes during skin inflammation. e-nps.or.kre-nps.or.kr This suggests that this compound's anti-inflammatory action includes the reduction of inflammatory responses that lead to the synthesis of these peptides. e-nps.or.kr While AMPs are crucial for host defense, their overexpression can be associated with inflammatory skin conditions. sld.cu

Pathways of Skin Barrier Improvement

This compound contributes to the enhancement of the skin's barrier function through its influence on keratinocyte differentiation and the synthesis of essential barrier components.

A primary mechanism for this is the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a critical role in epidermal homeostasis. e-nps.or.kre-nps.or.kr this compound has been identified as a novel PPAR-α activator. e-nps.or.kre-nps.or.kr Activation of PPAR-α by this compound leads to several beneficial effects for the skin barrier:

Enhanced Keratinocyte Differentiation: this compound promotes the terminal differentiation of keratinocytes, the primary cells of the epidermis. e-nps.or.kre-nps.or.kr This is evidenced by an increase in the formation of the cornified envelope (CE), a key structure of the stratum corneum. e-nps.or.kre-nps.or.kr

Increased Involucrin (B1238512) Expression: It also boosts the protein expression of involucrin, a crucial component of the cornified envelope and a marker for keratinocyte differentiation. e-nps.or.kre-nps.or.kr

Stimulated Hyaluronic Acid Synthesis: this compound has been shown to increase the synthesis of hyaluronic acid (HA), a vital moisturizing component in both keratinocytes and fibroblasts. e-nps.or.kre-nps.or.kr This contributes to skin hydration, which is essential for maintaining the integrity of the skin barrier. e-nps.or.krmdpi.com

By activating PPAR-α, this compound helps to fortify the skin's protective barrier, making it a potentially valuable ingredient in skincare formulations aimed at improving skin health. e-nps.or.kre-nps.or.kr

Table 1: Effects of this compound on Skin Barrier Function Markers

MarkerEffect of this compoundMechanismReference
PPAR-α Activation IncreasedDirect activation e-nps.or.kr, e-nps.or.kr
Cornified Envelope (CE) Formation IncreasedEnhanced keratinocyte differentiation e-nps.or.kr, e-nps.or.kr
Involucrin Expression IncreasedPromoted terminal differentiation e-nps.or.kr, e-nps.or.kr
Hyaluronic Acid (HA) Synthesis IncreasedStimulated synthesis in keratinocytes and fibroblasts e-nps.or.kr, e-nps.or.kr

PPAR-α Ligand Activity and Downstream Signaling

This compound, an acyclic monoterpene carboxylic acid, has been identified as a novel ligand for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). e-nps.or.kre-nps.or.krkoreamed.org PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a crucial role in regulating genes involved in lipid metabolism, inflammation, and cellular differentiation. nih.govresearchgate.netnih.gov The PPAR family consists of three isoforms: PPAR-α, PPAR-β/δ, and PPAR-γ. frontiersin.org PPAR-α is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, but it is also present in skin keratinocytes where it governs differentiation and inflammatory responses. researchgate.netfrontiersin.orgresearchgate.net

Research has demonstrated that this compound can directly activate PPAR-α. e-nps.or.kre-nps.or.kr This was confirmed through structure-based pharmacophore screening which selected this compound as a potential PPAR-α ligand. e-nps.or.kre-nps.or.kr Subsequent in vitro studies showed that this compound treatment significantly enhanced the transactivation activity of the PPAR-responsive element (PPRE) in a dose-dependent manner. e-nps.or.kre-nps.or.kr Upon binding to a ligand like this compound, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as PPREs located in the promoter region of target genes, thereby modulating their transcription. nih.govdovepress.com

The downstream signaling cascade initiated by this compound's activation of PPAR-α leads to several key cellular outcomes. In keratinocytes, PPAR-α activation is known to promote the expression of genes involved in epidermal barrier formation and lipid metabolism. e-nps.or.krresearchgate.net For instance, studies show that this compound's activity as a PPAR-α agonist leads to increased production of components essential for the skin's cornified envelope, which is critical for barrier function. e-nps.or.kre-nps.or.kr Furthermore, this activation has an anti-inflammatory effect, evidenced by a decrease in the expression of inflammatory cytokines and antimicrobial peptides. e-nps.or.kre-nps.or.kr The mechanism involves PPAR-α's ability to interfere with pro-inflammatory signaling pathways. researchgate.net

Table 1: Effect of this compound on PPAR-α Activity

Concentration of this compoundTransactivation of PPRE (Fold Increase vs. Control)Significance
100 µM~1.5Not specified
200 µM~2.0p < 0.01

This table is generated based on data reported in studies on the transactivation of the PPAR-responsive element (PPRE) by different concentrations of this compound. The results indicate a significant increase in PPAR-α transactivation at a concentration of 200 μM. e-nps.or.kr

Upregulation of Keratinocyte Differentiation Markers (e.g., Involucrin)

A significant consequence of this compound's PPAR-α agonist activity is the promotion of keratinocyte differentiation. e-nps.or.kr Keratinocytes, the primary cells of the epidermis, undergo a complex differentiation program to form the protective outer layer of the skin, the stratum corneum. nih.gov This process involves the sequential expression of specific proteins that contribute to the formation of the cornified envelope, a highly insoluble and robust structure on the periphery of terminally differentiated keratinocytes. e-nps.or.krnih.gov

Involucrin is a key structural protein and an early marker of keratinocyte differentiation. e-nps.or.krnih.gov It serves as a precursor for the cornified envelope, being cross-linked by the enzyme transglutaminase to form a scaffold. nih.gov Studies have shown that treatment with this compound leads to a significant, concentration-dependent increase in the protein expression of involucrin in human keratinocytes. e-nps.or.kre-nps.or.kr This upregulation is a direct result of the PPAR-α activation pathway. e-nps.or.kr The activation of PPAR-α by ligands has been well-established to induce the expression of both involucrin and transglutaminase, thereby accelerating the formation of the cornified envelope and enhancing epidermal barrier homeostasis. e-nps.or.krnih.gov

The increased expression of involucrin and subsequent enhancement of cornified envelope formation signify that this compound promotes the terminal differentiation of keratinocytes. e-nps.or.kr This action strengthens the skin's physical barrier, which is essential for protecting the body from environmental insults and preventing water loss. e-nps.or.kre-nps.or.kr

Table 2: Effect of this compound on Involucrin Protein Expression

TreatmentInvolucrin Protein Level (Relative to Control)
Control (Untreated)1.0
This compound (50 µM)Increased
This compound (100 µM)Markedly Increased
This compound (200 µM)Significantly Increased

This table summarizes findings from Western blot analyses showing that this compound treatment increases the protein levels of involucrin in a dose-dependent manner in normal human keratinocytes. e-nps.or.kr

Exploration of Programmed Cell Death Induction (Apoptosis) by Monoterpenes

Monoterpenes, a class of secondary metabolites found abundantly in plant essential oils, have been the subject of extensive research for their potential as antineoplastic agents. nih.govresearchgate.net A primary mechanism through which many monoterpenes exert their cytotoxic and antitumor effects is the induction of programmed cell death, or apoptosis. nih.govresearchgate.netnih.gov Apoptosis is a regulated cellular process crucial for eliminating damaged or cancerous cells, characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov

Systematic reviews of numerous in vitro studies reveal that monoterpenes can trigger apoptosis in a wide variety of tumor cell lines. nih.govresearchgate.net The induction of apoptosis by these compounds often involves multiple interconnected pathways. A common mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress. researchgate.netresearchgate.net This oxidative imbalance can depolarize the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govresearchgate.net The release of cytochrome c initiates a cascade of events involving the activation of caspases, a family of proteases that execute the final stages of apoptosis. nih.gov Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is frequently observed. nih.gov

Furthermore, monoterpenes have been shown to modulate the expression of proteins in the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of apoptosis. nih.govmdpi.com This includes downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, thereby shifting the cellular balance in favor of cell death. nih.govmdpi.com Some monoterpenes can also induce cell cycle arrest at various phases, preventing cancer cell proliferation. nih.govmdpi.com

While the broader class of monoterpenes is widely studied for apoptosis induction, research has also pointed to the antiproliferative activity of this compound. nih.govmdpi.com Studies have shown that this compound and its derivatives can inhibit the proliferation of various cancer cell lines, with some research suggesting this occurs through the induction of programmed cell death. nih.govmdpi.com For example, phosphatidylcholines modified with this compound demonstrated significantly higher antiproliferative activity against several human cancer cell lines compared to the free acid form. mdpi.com

Table 3: Common Mechanisms of Apoptosis Induction by Monoterpenes

Monoterpene ExampleCancer Cell Line(s)Key Apoptotic Mechanisms
CarvacrolA549 (Lung), DU145 (Prostate)ROS production, Cytochrome C release, Caspase cascade activation, DNA damage. nih.gov
LinaloolOECM-1 (Oral)Cell cycle arrest, Decrease in p-PI3K/p-AKT/Bcl-2, Increase in Bax. nih.gov
ThymoquinoneA549 (Lung)Increased Bax/Bcl-2 ratio, Upregulation of p53, Activation of caspases-3 and -9. nih.gov
D-limoneneLung cancer cellsAutophagy-mediated apoptosis. nih.gov
Citral (B94496)HepG2 (Hepatocellular carcinoma)Cell cycle arrest (S-phase), Increased Bax expression, Decreased Bcl-2 expression. mdpi.com

This table provides examples of various monoterpenes and their reported mechanisms for inducing apoptosis in different cancer cell lines, highlighting the diversity of pathways activated by this class of compounds.

Structure Activity Relationship Sar Analyses of Citronellic Acid Analogues

Correlation of Chemical Structure with Antimicrobial Potency

The effectiveness of citronellic acid and its analogues against microbial pathogens is highly dependent on their chemical architecture. Key structural elements, including the presence and nature of functional groups, significantly dictate their antimicrobial strength.

The carboxylic acid moiety is a crucial determinant of activity. Studies indicate that the antimicrobial properties are linked to this functional group. For instance, combining this compound with hinokitiol (B123401) has been shown to enhance antimicrobial activity, particularly against various bacteria and fungi. google.com The ratio of these two components is critical, with a 1:1 to 3:1 weight ratio of hinokitiol to this compound demonstrating a synergistic effect. google.com All stereoisomers of this compound, including (R)-, (S)-, and racemic forms, have shown this enhanced activity when combined with hinokitiol. google.com

Modifications to the this compound structure, such as the synthesis of amide derivatives, have been explored to investigate SAR. For example, a series of this compound amides were synthesized to study their activity against the human DNA repair enzyme Tdp1, with some adamantane (B196018) derivatives showing activity at micromolar concentrations. uran.ru

Influence of Isoprenoid Residue Structure on Antiproliferative Activity

The isoprenoid backbone of this compound is a key factor influencing its ability to inhibit the proliferation of cancer cells. nih.govsemanticscholar.org SAR studies have revealed that modifications to this structural component can significantly alter the compound's antiproliferative potency.

Research involving the synthesis of novel phosphatidylcholine (PC) analogues containing this compound has demonstrated that these hybrid molecules exhibit significantly higher antiproliferative activity than free this compound. nih.govsemanticscholar.orgresearchgate.net It was found that phosphatidylcholines modified with this compound showed 4 to 9-fold higher antiproliferative activity against various human cancer cell lines, including leukemia, lung, breast, liver, and colon cancer cells. mdpi.com

Comparative Analysis with Related Monoterpenes (e.g., Geranic Acid, Citronellol)

A comparative analysis of this compound with structurally related monoterpenes like geranic acid and citronellol (B86348) offers valuable insights into the SAR of this class of compounds. These molecules share a common C10 isoprenoid skeleton but differ in their functional groups and degree of unsaturation, leading to distinct biological profiles. ebi.ac.ukgoogle.com

Geranic acid, a structural isomer of this compound with conjugated double bonds, has demonstrated strong inhibitory activity on melanin (B1238610) production in Melan-a cells, showing greater potency than this compound, geraniol (B1671447), and citronellol. ebi.ac.uk In studies on anti-lymphoma activity, citral (B94496) (a mixture of the isomers geranial and neral) and the alcohols geraniol and nerol (B1678202) showed higher cytotoxic and nodal growth inhibitory activity than this compound. mdpi.com This suggests that the presence of an aldehyde or a hydroxyl group in conjunction with a specific double bond configuration can enhance cytotoxic effects. mdpi.com

Citronellol, the corresponding alcohol of this compound, also exhibits biological activities, but its conversion to this compound appears significant. For example, in cell suspension cultures of Citrus limon, geraniol is rapidly converted to geranic acid and citronellol to this compound. ebi.ac.uk While citronellol has shown some antimicrobial activity, it is generally considered to have a weaker effect than its corresponding acid. up.pt In some biological systems, such as in studies on microtubule disruption in Arabidopsis thaliana, both this compound and citronellol were found to lack antimicrotubule capacity, whereas other monoterpenes like citral and geraniol showed moderate to strong efficacy. cambridge.org

The following table provides a comparative overview of the biological activities based on research findings.

CompoundKey Functional GroupReported Biological Activity
This compound Carboxylic AcidModerate antimicrobial and antiproliferative activity; promising for biofilm control. up.ptnih.gov
Geranic Acid Carboxylic Acid (conjugated)Strong inhibitor of melanin synthesis; more potent than this compound in some assays. ebi.ac.uk
Citronellol AlcoholAntimicrobial activity (sometimes less potent than this compound); lacks antimicrotubule activity. up.ptcambridge.org
Geraniol AlcoholModerate to strong antimicrotubule efficacy; higher anti-lymphoma activity than this compound. mdpi.comcambridge.org
Citral (Geranial/Neral) AldehydeHighest anti-lymphoma activity among a group of tested acyclic terpenoids. mdpi.com

Impact of Double Bond and Functional Group Substitutions on Biological Efficacy

The biological efficacy of this compound and its analogues is profoundly affected by substitutions involving the double bond and the primary functional group.

The presence and configuration of the double bond within the isoprenoid chain are critical. A comparison between this compound and geranic acid, which differ in the position of the double bond (unconjugated vs. conjugated), reveals significant differences in activity, with geranic acid often showing higher potency in certain assays. ebi.ac.uk Studies on the anti-lymphoma activity of acyclic terpenoids suggest that the configuration (trans vs. cis, as in geraniol vs. nerol) of the double bond in relation to the hydroxyl group can also slightly alter activity. mdpi.com

The carboxylic acid functional group is a primary determinant of biological activity. Its modification into esters or amides creates derivatives with altered properties. For example, linking this compound to a phosphatidylcholine molecule dramatically enhances its antiproliferative effects. nih.govmdpi.com This demonstrates that while the core isoprenoid structure is essential, the nature of the functional group and its substitutions are key to modulating biological efficacy. The conversion of the aldehyde in citronellal (B1669106) to a carboxylic acid to form this compound is a key transformation, yielding a compound with its own distinct and valuable antimicrobial properties. researchgate.net In SAR studies, the hydroxyl and methyl functional groups have been identified as major contributors to the antimicrobial properties of related compounds. up.pt

The following table summarizes the impact of key structural features on biological activity.

Structural FeatureImpact on Biological Activity
Carboxylic Acid Group Crucial for antimicrobial and antiproliferative activities. google.comnih.gov
Double Bond Position (conjugated vs. unconjugated) and configuration (cis vs. trans) influence potency. ebi.ac.ukmdpi.com
Functional Group Substitution Esterification or amidation (e.g., forming phospholipid conjugates) can significantly enhance antiproliferative activity. nih.govmdpi.com
Hydroxyl Group (in analogues) Can confer potent biological activity, sometimes greater than the corresponding carboxylic acid. mdpi.com
Aldehyde Group (in precursors/analogues) Shows very high cytotoxic activity in some cancer models. mdpi.com

Metabolic Fate and Biotransformation Pathways of Citronellic Acid

Metabolism in Microbial Systems

Microorganisms play a crucial role in the biodegradation and biotransformation of terpenoids like citronellic acid. Bacteria and yeasts have developed specific pathways to utilize these compounds as carbon sources.

Certain species of Pseudomonas, notably P. aeruginosa and P. citronellolis, are well-documented for their ability to degrade acyclic monoterpenes. nih.gov The catabolism of compounds in the citronellol (B86348) family proceeds through a series of oxidative steps. The general route begins with the oxidation of the primary alcohol (citronellol) to an aldehyde (citronellal) and subsequently to this compound. This initial series of reactions is often referred to as the "upper pathway". nih.gov

Once this compound is formed, it enters the "lower pathway," where it is further metabolized to intermediates that can enter central metabolic cycles like β-oxidation. nih.gov In P. aeruginosa, this process is governed by two key gene clusters: the acyclic terpene utilization (atu) and the leucine (B10760876) and isovalerate utilization (liu) clusters. nih.govnih.gov These clusters encode the necessary enzymes for the breakdown of branched-chain organic acids. nih.gov

The pathway involves the activation of this compound to its coenzyme A (CoA) thioester, followed by a carboxylation step. Specifically, the atu and liu clusters encode for enzymes such as geranyl-CoA carboxylase and 3-methylcrotonyl-CoA carboxylase, which are essential for this metabolic route. nih.govresearchgate.net Mutagenesis studies on these gene clusters have shown that both are involved in the catabolism of both acyclic monoterpenes and the amino acid leucine, highlighting a shared enzymatic machinery. nih.gov In mutants where the atuF (encoding the alpha subunit of geranyl-CoA carboxylase) or liuD (encoding the alpha subunit of 3-methylcrotonyl-CoA carboxylase) genes are disrupted, the degradation of these compounds is impaired, leading to the accumulation of intermediates like citronellic and geranic acids. nih.govresearchgate.net

The proposed degradation pathway for this compound in P. aeruginosa is summarized below:

StepReactionKey Enzyme(s) / Gene Cluster(s)
Upper Pathway Citronellol → Citronellal (B1669106)This compound Alcohol/Aldehyde Dehydrogenases
Lower Pathway This compound → Citronellyl-CoAAcyl-CoA Synthetase
Citronellyl-CoA → Geranyl-CoACitronellyl-CoA Dehydrogenase (AtuD)
Geranyl-CoA → γ-Carboxygeranyl-CoAGeranyl-CoA Carboxylase (AtuC/AtuF)
Subsequent stepsHydratases, Lyases (AtuE, LiuE)
Final Products Acetyl-CoA, Propionyl-CoAEnters central metabolism (β-oxidation)

This table summarizes the key enzymatic steps in the degradation of this compound by Pseudomonas aeruginosa.

Yeasts are also capable of biotransforming this compound and related monoterpenoids, often yielding valuable aroma compounds or other specialty chemicals.

Saccharomyces cerevisiae : This common yeast can convert related monoterpene alcohols and aldehydes into various products. While its direct metabolism of this compound is less studied, it is known to reduce citronellal to citronellol.

Hansenula saturnus : This yeast has been noted for its ability to perform microbial esterification of citronellol, a compound structurally related to this compound.

Rhodococcus equi : Actinomycetes of the genus Rhodococcus are known for their broad metabolic capabilities, including the transformation of terpenoids. nih.govnih.gov Their biotransformation reactions typically involve hydroxylation, carboxylation, and dehydration. nih.gov

Geotrichum candidum : This fungus is recognized for its wide range of enzymatic activities and its use in various biotechnological processes, including the biotransformation of organic compounds. mdpi.comnih.gov It is capable of metabolizing a variety of organic acids. mdpi.com

Candida viswanathii : This yeast is a promising organism for the production of long-chain dicarboxylic acids from fatty acids. nih.gov Its metabolic pathways for ω-oxidation of fatty acids could potentially be relevant for the metabolism of this compound, given its structural similarity to a branched-chain fatty acid.

Formation of Related Terpenoids in Biological Systems (e.g., Citronellol, Geranic Acid)

In many microbial systems, this compound is an intermediate in the metabolism of other acyclic monoterpenoids. For instance, during the degradation of citronellol by Pseudomonas species, this compound is a key metabolite. nih.gov Furthermore, under certain conditions, these pathways can lead to the accumulation of other related terpenoids.

Geranic acid is another important related terpenoid. In P. aeruginosa, the catabolic pathway for citronellol can also produce geranic acid. nih.gov The accumulation of both citronellic and geranic acids is observed in mutants with defects in the atu and liu pathways, indicating a close metabolic relationship between these compounds. nih.govresearchgate.net

The biotransformation pathways can be summarized as follows:

Citronellol can be oxidized to citronellal , which is then further oxidized to This compound .

Geraniol (B1671447) , an isomer of citronellol, can be similarly oxidized to geranial and then to geranic acid .

Interconversion between these pathways can occur, and the balance of products is dependent on the specific microorganism and culture conditions.

Considerations for Mammalian Metabolism of Monoterpenes

In mammals, the metabolism of xenobiotics like monoterpenes primarily occurs in the liver. nih.gov While specific pathways for this compound are not extensively detailed, general metabolic routes for acyclic monoterpenoids and branched-chain fatty acids provide a likely model for its fate.

This compound is structurally a medium-chain, methyl-branched, unsaturated fatty acid. hmdb.canih.gov It is expected to enter fatty acid metabolism pathways. foodb.ca The metabolism would likely involve β-oxidation, similar to other fatty acids, to produce energy. The presence of methyl branches may require specific enzymatic steps for complete degradation. The metabolism of terpenoids in mammals can lead to various hydroxylated and conjugated derivatives that are more water-soluble and can be readily excreted. nih.gov

Advanced Analytical and Biotechnological Approaches in Citronellic Acid Research

Chromatographic Methodologies for Analysis and Quantification

Chromatographic techniques are indispensable for the analysis and quantification of citronellic acid in various matrices. These methods allow for the separation, identification, and determination of the concentration of this compound and its related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the compositional profiling of volatile and semi-volatile compounds, including this compound. In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for identification.

GC-MS has been instrumental in identifying this compound in essential oils and other natural extracts. For instance, the analysis of essential oil from Cymbopogon citriodora leaves identified this compound as one of the main chemical constituents. mdpi.com Similarly, GC-MS analysis of an ethanol (B145695) extract of Putranjiva roxburghii fruit peel also revealed the presence of this compound. phcogj.com The identification of compounds is typically achieved by comparing their mass spectra and retention times with those of authentic standards and by matching them against established spectral libraries like NIST and Wiley. semanticscholar.orgplantarchives.org

The fragmentation pattern of this compound in a mass spectrum is a key identifier. For example, in the 70 eV mass spectrum of citronellal (B1669106), an isomer of this compound, a molecular ion peak (MIP) is observed at m/z 154, with a base peak at m/z 69. mdpi.com For this compound itself, the PubChem database lists a GC-MS entry with a top m/z peak at 69 and a second-highest at 41 from a total of 105 peaks. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (accTOFMS) offers even greater resolving power for complex samples like essential oils, allowing for the detection and tentative identification of hundreds of metabolites. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of non-volatile or thermally sensitive compounds like this compound, and it is particularly valuable for separating stereoisomers and assessing purity. google.com

HPLC has been successfully employed to determine the optical purity of this compound and its derivatives. researchgate.net One method involves converting this compound into diastereomeric amides by reacting it with a chiral amine, such as (R)-1-(1-naphthyl)ethylamine. These diastereomers can then be separated on a normal phase HPLC column, for example, a silica (B1680970) column with a hexane-ether mobile phase. orgsyn.org The ratio of the peak areas of the separated diastereomers directly corresponds to the enantiomeric excess of the original this compound sample. orgsyn.org

The purity of synthesized phosphatidylcholines containing this compound has also been monitored by HPLC, often using a Diol column and a gradient elution system with a charged aerosol detector (CAD). nih.gov Furthermore, HPLC is used to analyze the products of biotransformation reactions, such as the lipase-catalyzed acidolysis of phosphatidylcholine with this compound. mdpi.comresearchgate.net In such cases, a common developing system for thin-layer chromatography (TLC), which is often used for initial qualitative analysis, is a mixture of chloroform, methanol, and water. mdpi.com

Spectroscopic Techniques for Structural Elucidation and Stereochemical Determination

Spectroscopic methods are fundamental in determining the precise chemical structure and three-dimensional arrangement of atoms in this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., with Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. nih.gov

To determine the stereochemistry of chiral molecules like this compound, NMR spectroscopy can be used in conjunction with chiral shift reagents. These are typically paramagnetic lanthanide complexes that can reversibly bind to the molecule of interest. researchgate.nettcichemicals.com This interaction induces significant changes in the chemical shifts of the protons in the substrate, and the magnitude of these shifts is dependent on the spatial proximity of the protons to the lanthanide ion. For enantiomers, the complexes formed with a chiral shift reagent are diastereomeric, leading to separate signals for the corresponding protons in the NMR spectrum. researchgate.netacs.org This allows for the determination of enantiomeric purity. For instance, NMR studies employing a chiral shift reagent were used to propose the 3S-configuration of a compound related to this compound. hebmu.edu.cn

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. springernature.com This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule. This model reveals the precise arrangement of all atoms in space, thus unambiguously establishing the relative and absolute stereochemistry. springernature.combeilstein-journals.org

While obtaining a crystal of this compound itself might be challenging, its derivatives are often more amenable to crystallization. For example, the absolute configuration of a chiral alcohol was determined by esterifying it with a chiral acid and analyzing the resulting diastereomeric ester by X-ray crystallography. mdpi.com In one study, commercially available (R)-(+)-citronellic acid was converted to a derivative, and its structure was analyzed using an Enraf-Nonius CAD4 diffractometer. hku.hk The structure of a spiroketal moiety was determined by X-ray crystallography of a derivative containing the this compound backbone. uvic.ca

Bioreactor Systems for Production and Transformation

Bioreactors provide controlled environments for harnessing microbial or enzymatic processes for the production and transformation of chemical compounds like this compound. These systems are particularly advantageous for enantioselective reactions, which are often difficult to achieve through traditional chemical synthesis.

Interface bioreactors have proven effective for the microbial transformation of racemic citronellol (B86348). In this system, the biotransformation occurs at the interface between a hydrophilic carrier (like an agar (B569324) plate) and a hydrophobic organic solvent (such as decane). researchgate.netnii.ac.jp This setup helps to alleviate the toxicity of high concentrations of the substrate (citronellol) and the product (this compound). jst.go.jp

Using this approach, various microorganisms have been screened for their ability to enantioselectively oxidize citronellol. For example, Hansenula saturnus IFO 0809 and Hansenula anomala IFO 0147 have been shown to accumulate (S)-citronellic acid with enantiomeric excesses ranging from 70-85%. researchgate.netnii.ac.jpjst.go.jp In a large-scale, pad-packed interface bioreactor, Hansenula saturnus was able to produce (S)-citronellic acid at a concentration of 18.0 g/L with an 82% enantiomeric excess. researchgate.netresearchgate.net Other yeasts like Candida and the fungus Geotrichum candidum have also been used, with the latter accumulating up to 65 g/L of this compound, albeit with low optical purity. researchgate.netjst.go.jp

The oxidizing bacterium Gluconobacter cerinus has been shown to convert 100% of citronellal to this compound and also 100% of citronellol to this compound after 144 hours. google.com Another approach involves the use of an aerated-membrane bioreactor. The basidiomycete Cystoderma carcharias was used in such a system to transform citronellol, although the main products were various diols and triols rather than this compound. nih.gov

These biotechnological methods, particularly those employing interface bioreactors, demonstrate a promising route for the production of optically active this compound from racemic citronellol. jst.go.jp

Interface Bioreactors for Microbial Transformations

Interface bioreactors represent a significant advancement in microbial transformations, particularly for producing or modifying lipophilic and potentially toxic compounds like this compound and its precursors. acs.org These systems operate at the interface between a hydrophilic carrier, often containing the microbial culture and nutrients, and a hydrophobic organic solvent where the substrate is dissolved and the product accumulates. researchgate.netresearchgate.net This configuration mitigates substrate toxicity and facilitates product recovery, proving superior to conventional organic-aqueous two-liquid-phase dispersion systems. researchgate.nettandfonline.com

Research has demonstrated the effectiveness of interface bioreactors for the enantioselective oxidation of racemic citronellol to produce this compound. tandfonline.comjst.go.jp Various microorganisms, especially yeasts, have been shown to selectively oxidize one enantiomer, leading to the accumulation of chiral products. For instance, the microbial transformation of racemic citronellol using Hansenula saturnus IFO 0809 in an interface bioreactor results in the accumulation of (S)-citronellic acid with an enantiomeric excess (e.e.) of 70–85%. researchgate.netresearchgate.net Similarly, Hansenula anomala IFO 0147 has been identified as a suitable strain for producing (S)-citronellic acid. tandfonline.comjst.go.jp

Furthermore, some microbial strains can produce high concentrations of this compound, albeit with lower optical purity. Geotrichum candidum JCM 01747, for example, achieved a remarkable conversion yield of 90% in 5 days, accumulating up to 65 mg/mL of this compound in 13 days despite the product's toxicity. researchgate.nettandfonline.comjst.go.jp Another strain, Candida viswanathii IFO 10321, has been used for the enantioselective oxidation of (S)-citronellol (at 78% e.e.) to yield (S)-citronellic acid with a high enantiomeric excess of 98%. oup.com

Table 1: Microbial Transformations in Interface Bioreactors for this compound Production

Microorganism Substrate Product Key Findings Citations
Hansenula saturnus IFO 0809 Racemic citronellol (S)-Citronellic acid Accumulates (S)-citronellic acid with 70–85% e.e. researchgate.netresearchgate.net
Hansenula anomala IFO 0147 Racemic citronellol (S)-Citronellic acid Identified as a best strain for (S)-citronellic acid production. tandfonline.comjst.go.jp
Geotrichum candidum JCM 01747 Citronellol This compound High accumulation (65 mg/mL in 13 days); 90% conversion yield in 5 days. researchgate.nettandfonline.comjst.go.jp
Candida viswanathii IFO 10321 (S)-Citronellol (78% e.e.) (S)-Citronellic acid Produces (S)-citronellic acid with 98% e.e. in 78% yield. oup.com

Enzyme-Catalyzed Synthesis in Controlled Environments

Enzymes, particularly lipases, are widely used as biocatalysts for the synthesis and modification of compounds like this compound in controlled environments. mdpi.comnih.gov These reactions benefit from the high selectivity of enzymes and mild reaction conditions. conicet.gov.ar A notable application is the lipase-catalyzed acidolysis of egg-yolk phosphatidylcholine with this compound to produce structured phospholipids (B1166683). mdpi.comnih.gov In this process, this compound acts as an acyl donor. Studies examining five different commercial immobilized lipases found Novozym 435 (a lipase (B570770) B from Candida antarctica) to be the most effective biocatalyst. mdpi.comnih.govnih.gov Under optimized conditions in toluene, a modified phospholipid fraction was obtained in a 33% yield, with this compound being incorporated into the sn-1 position at a level of 39%. mdpi.com

Enzymatic reactions are also integral to analytical workflows for determining enantioselectivity. protocols.io For instance, after the lipase-catalyzed acetylation of racemic citronellol, the unreacted citronellol can be oxidized to citronellal and subsequently to this compound via Pinnick oxidation. protocols.io This conversion to the carboxylic acid allows for easier separation from the acetylated product, enabling the determination of the enzyme's enantioselectivity. protocols.io

Furthermore, biocatalytic cascades have been developed for the direct conversion of other precursors to this compound. The transformation of citral (B94496) to (S)-citronellic acid has been achieved with a high conversion rate of 97% and an excellent enantiomeric excess of over 99% using crude enzyme preparations in a hydrogen-borrowing cascade system. nih.gov

Table 2: Enzyme-Catalyzed Reactions Involving this compound

Enzyme System Substrate(s) Reaction Type Product(s) Key Findings Citations
Novozym 435 (Lipase) Egg-yolk phosphatidylcholine, this compound Acidolysis 1-citroneloyl-phosphatidylcholine 39% incorporation of this compound; 33% yield of modified phospholipid. mdpi.comnih.govconicet.gov.ar
Crude Enzyme Prep. Citral Hydrogen-borrowing cascade (S)-Citronellic acid 97% conversion rate; >99% e.e. nih.gov
Lipase from Candida rugosa / Pinnick Oxidation Racemic citronellol Acetylation / Oxidation Citronellyl acetate, this compound Enzymatic step followed by chemical oxidation to this compound for analytical purposes. protocols.io

Application of Catalytic Systems (e.g., Supported Gold Catalysts) in Synthesis

The synthesis of this compound from citronellal is effectively achieved through catalytic oxidation using supported gold catalysts. smolecule.com This method is noted for its efficiency and the use of molecular oxygen as a green oxidant. ebi.ac.ukresearchgate.net The reaction is typically performed in aqueous conditions at temperatures ranging from 60 to 90°C. ebi.ac.ukresearchgate.net Gold nanoparticles are dispersed on supports like alumina (B75360) (Al₂O₃) or titania (TiO₂), and the size of the gold particles and the nature of the support are crucial parameters for catalytic activity and selectivity. researchgate.netscribd.com

The pH of the reaction medium plays a critical role in the product yield and selectivity. ebi.ac.ukresearchgate.net Mechanistic studies have shown that at a pH below 9, undesirable side reactions initiated by radicals can occur, which attack the C=C double bond of the citronellal molecule. ebi.ac.ukresearchgate.net To suppress these side reactions and achieve high yields of this compound, the reaction is best conducted at a higher pH. ebi.ac.ukresearchgate.net Research has demonstrated that by maintaining the pH at 12 and the temperature at 80°C, this compound can be obtained in over 90% yield with complete conversion of the initial citronellal. ebi.ac.ukresearchgate.net

Table 3: Synthesis of this compound using Supported Gold Catalysts

Catalyst System Substrate Oxidant Reaction Conditions Outcome Citations
Au/Al₂O₃ or Au/TiO₂ Citronellal Molecular Oxygen (O₂) Temp: 60-90°C; pH: 9-12 Suppresses side reactions at higher pH. ebi.ac.ukresearchgate.netscribd.com
Au/Al₂O₃ Citronellal Molecular Oxygen (O₂) Temp: 80°C; pH: 12 >90% yield with total conversion of citronellal. ebi.ac.ukresearchgate.net

Future Directions and Research Frontiers in Citronellic Acid Studies

Exploration of Novel Therapeutic Applications Beyond Current Scope

The therapeutic potential of citronellic acid is an expanding area of research. chemimpex.com Beyond its known antimicrobial and anti-inflammatory properties, scientists are investigating its efficacy in new therapeutic areas. chemimpex.comsmolecule.com

Antiproliferative and Anticancer Potential:

Recent studies have highlighted the antiproliferative activity of this compound and its derivatives against various cancer cell lines. mdpi.complos.org Research has shown that phosphatidylcholine covalently bonded with this compound exhibits significantly higher antiproliferative activity (4 to 9-fold higher) against human leukemia, lung, breast, liver, and colon cancer cell lines compared to the free form of the acid. mdpi.comnih.gov The hetero-substituted phospholipid containing this compound in the sn-1 position and palmitic acid in the sn-2 position, created through a chemical method, was particularly effective. nih.gov

Dermatological Applications:

This compound has been identified as a potential activator of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of skin health. e-nps.or.kre-nps.or.kr This suggests its potential use in treating skin conditions characterized by inflammation, hyper-proliferation, and abnormal differentiation. e-nps.or.kr Studies have shown that this compound can enhance the formation of the cornified envelope, a crucial component of the skin barrier, and increase the expression of involucrin (B1238512), a marker of keratinocyte differentiation. e-nps.or.kr Furthermore, it has been observed to decrease the expression of inflammatory cytokines and antimicrobial peptides, while promoting the synthesis of hyaluronic acid, a key moisturizing component in the skin. e-nps.or.kre-nps.or.kr

Development of Advanced Nutraceutical Formulations

The development of advanced nutraceutical formulations aims to enhance the bioavailability and efficacy of this compound. mdpi.comresearchgate.net While monoterpenes like this compound have a high degree of oral bioavailability, they often have a short half-life in the blood, which can limit their biological activity. mdpi.com

One promising approach is the creation of phospholipid biopreparations enriched with this compound. mdpi.comresearchgate.net A biotechnological method for producing a new biologically active phosphatidylcholine containing this compound has been developed. mdpi.comresearchgate.netebi.ac.uk This involves the lipase-catalyzed acidolysis of egg-yolk phosphatidylcholine, where this compound is incorporated into the phospholipid structure. mdpi.comresearchgate.netebi.ac.uk This modification can enhance the therapeutic potential of the natural phosphatidylcholine. mdpi.com

Design and Synthesis of Next-Generation Biologically Active Phospholipid Conjugates

The design and synthesis of novel phospholipid conjugates of this compound represent a significant frontier in enhancing its therapeutic properties. mdpi.complos.orgresearchgate.net By attaching this compound to phospholipid molecules, its activity can be significantly enhanced. mdpi.com

Researchers have successfully synthesized novel phosphatidylcholines with this compound at the sn-1 and sn-2 positions. nih.gov These structured phospholipids (B1166683) have demonstrated significantly higher antiproliferative activity against various cancer cell lines compared to free this compound. nih.gov The synthesis involves the acylation of sn-glycero-3-phosphocholine (GPC) with this compound. nih.gov

A key strategy in this area is the incorporation of this compound into the sn-1 position of the non-polar region of native phosphatidylcholine, where saturated fatty acids are typically found. mdpi.com This type of modification, which has not been extensively described in the literature, aims to create new biomolecules with enhanced biological activity. mdpi.com

Investigation of Sustainable and Environmentally Benign Production Methods

The development of sustainable and environmentally friendly methods for producing this compound is a critical area of research. researchgate.netrsc.org

Biocatalysis:

Microbial oxidation is a promising green approach for the synthesis of this compound. researchgate.net Various microorganisms, such as Geotrichum candidum, Rhodococcus equi, and Hansenula anomala, have been investigated for their ability to oxidize citronellol (B86348) to this compound. researchgate.net For instance, Geotrichum candidum JCM 01747 has been shown to accumulate high concentrations of this compound. researchgate.net The use of an interface bioreactor, which separates a hydrophilic carrier from a hydrophobic organic solvent, has proven effective in mitigating the toxicity of citronellol and accumulating the toxic this compound product. researchgate.net

Green Chemistry Approaches:

The oxidation of citronellal (B1669106) to this compound can also be achieved using molecular oxygen as the oxidant with supported gold catalysts under aqueous conditions. ebi.ac.ukresearchgate.net This method avoids the use of harsh oxidizing agents. Additionally, selective catalytic carbonylation of the trisubstituted double bond of this compound using an isomerization-functionalization approach represents another green chemistry strategy. rsc.org This process allows for the creation of novel polyesters, such as poly[3,7-dimethylnonanediyl-3,7-dimethylnonanedioate], from a renewable resource. rsc.org

Elucidation of Complex Signaling Pathways in Diverse Biological Systems

A deeper understanding of the complex signaling pathways modulated by this compound is crucial for unlocking its full therapeutic potential. While research in this area is ongoing, some key pathways have been identified.

This compound's interaction with microbial cell membranes, leading to their disruption, is a proposed mechanism for its antimicrobial effects. smolecule.com In the context of skin health, this compound has been shown to activate PPAR-α, influencing keratinocyte differentiation and epidermal barrier function. e-nps.or.kre-nps.or.kr Its structure allows it to participate in various biochemical pathways, although detailed studies are still needed to fully elucidate these mechanisms. smolecule.com

Mechanistic Insights into Resistance Overcoming Properties of this compound Derivatives

A significant area of future research is understanding how this compound derivatives can overcome drug resistance in cancer cells. nih.gov

Phosphatidylcholine analogues of this compound have shown the ability to overcome P-glycoprotein (P-gp)-dependent drug resistance in colon cancer cell lines. nih.gov By calculating the resistance index (RI), researchers have found that certain this compound-phospholipid conjugates have a high ability to circumvent this resistance mechanism. nih.gov For example, a conjugate of this compound and phosphatidylcholine demonstrated a very low resistance index, indicating its effectiveness against drug-resistant cells. nih.gov Further investigation into the specific molecular mechanisms by which these derivatives bypass or inhibit resistance pathways is a critical next step. The synthesis of this compound derivatives containing adamantane (B196018) fragments has also been explored in the context of overcoming drug resistance. sci-hub.se

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying and quantifying citronellic acid in complex mixtures?

this compound (3,7-dimethyl-6-octenoic acid) can be identified using gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or liquid chromatography (LC) coupled with UV detection for non-volatile forms. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H and 13C^13C NMR, is critical for structural elucidation. For enantiomeric analysis, chiral shift reagents (e.g., europium complexes) in 1H^1H-NMR or high-performance liquid chromatography (HPLC) with chiral columns are effective . Quantification requires calibration curves using pure standards, with validation via spike-and-recovery experiments in representative matrices.

Q. How can researchers safely handle this compound in laboratory settings?

this compound is classified as a Category 3 dermal toxicant, necessitating gloves, lab coats, and eye protection. Store in a locked, ventilated area away from oxidizers. In case of exposure, rinse with water for 15 minutes and consult a physician. Disposal must comply with local regulations for carboxylic acids, typically via neutralization and incineration .

Q. What are the primary natural sources of this compound, and how is it extracted for research purposes?

this compound occurs in essential oils of Pelargonium spp., Cymbopogon (lemongrass), and Rosa spp. Steam distillation or solvent extraction (e.g., hexane) isolates the acid, followed by fractional crystallization or silica gel chromatography. Purity is verified via melting point (mp 15–17°C) and GC-MS analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity (e.g., antimicrobial vs. pro-inflammatory effects)?

Conflicting bioactivity data often arise from differences in enantiomer ratios, purity, or model systems. Researchers should:

  • Standardize enantiomer composition : Use enantioselective synthesis or separation (e.g., HPLC with Chiralpak® columns) .
  • Control experimental variables : Test across multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) with consistent dosing (e.g., 10–100 µM).
  • Validate mechanisms : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-specific effects .

Q. How can isotopic labeling techniques elucidate this compound’s biosynthetic pathways in plants?

13C^{13}C-glucose or 2H^{2}H-acetate tracers are fed to plant tissues, and isotopomer distributions in this compound are analyzed via NMR or high-resolution MS. This reveals contributions from the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways. Comparative studies in mutants (e.g., Arabidopsis MEP pathway knockouts) further clarify enzymatic steps .

Q. What computational modeling approaches predict this compound’s interactions with biological targets (e.g., G-protein-coupled receptors)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model this compound’s binding to receptors like OR1A1. Parameters include protonation state (pH 7.4) and conformational flexibility. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays .

Methodological Guidance

Q. How to design a dose-response study for this compound’s insect repellent activity?

  • Test organism : Use Aedes aegypti mosquitoes in olfactometer assays.
  • Dose range : 0.1–10% (w/v) this compound in ethanol, with DEET as a positive control.
  • Data collection : Record mosquito landings over 10-minute intervals.
  • Analysis : Calculate effective concentration (EC50_{50}) via probit regression. Replicate trials ≥3 times to address biological variability .

Q. What statistical methods address variability in this compound’s volatility measurements?

Use multivariate analysis (MANOVA) to account for temperature, humidity, and surface interactions. For gas-phase studies, Langmuir adsorption models correlate volatility with vapor pressure (measured via thermogravimetric analysis). Report confidence intervals (95% CI) and effect sizes (Cohen’s d) .

Literature and Data Synthesis

Q. How to conduct a systematic review of this compound’s ecological roles?

  • Search strategy : Boolean terms like "(this compound) AND (pheromone OR allelopathy)" in PubMed, Web of Science, and Google Scholar (sorted by citation count) .
  • Inclusion criteria : Peer-reviewed studies (1990–2024) with empirical data. Exclude patents and industrial reports.
  • Synthesis : Use PRISMA flow diagrams and meta-analysis tools (RevMan) to assess effect sizes across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.